Aloína B

Descripción general

Descripción

Aloin, also known as barbaloin, is a bitter, yellow-brown colored compound noted in the exudate of at least 68 Aloe species . It is used as a stimulant-laxative, treating constipation by inducing bowel movements . Aloin is a natural chemical found in the skin of the Aloe Vera plant that has laxative effects when orally consumed by humans .

Synthesis Analysis

Aloin biosynthesis pathway related genes were upregulated and showed maximum expression after 24 h of methyl jasmonate induction, indicating the correlation of both aloin and saponin with the defense mechanism of Aloe vera . A new simple analytical method was developed for the identification and quantification of aloin in aloe gel .Molecular Structure Analysis

The universal Protein Resource (Uniprot) and Protein Data Bank (PDB) databases were searched for the three-dimensional structure of the key core target of aloin in asthma and allergic rhinitis, respectively . Molecular docking and molecular dynamics simulations showed that aloin could stably bind to the core target proteins .Chemical Reactions Analysis

A simple method was developed for determining aloin in A. vera samples by UV–visible spectroscopy with the study of the results of measurements by principal component analysis (PCA), which showed the separation of samples in the PC space depending on their manufacturer .Physical and Chemical Properties Analysis

The effects of different modifiers and contents on the coating’s optical properties, mechanical properties, and antibacterial properties were explored . The results showed that the aloin microcapsules prepared with ethanol as the solvent had good morphology and comprehensive properties .Aplicaciones Científicas De Investigación

Tratamiento del síndrome de rinitis alérgica y asma

La aloína se ha estudiado por sus efectos sobre el síndrome combinado de rinitis alérgica y asma (CARAS) . El estudio encontró que la aloína inhibió significativamente la expresión de factores inflamatorios y puede regular el CARAS mediante la regulación negativa de las proteínas relacionadas con la señalización de MAPK . Esto sugiere que la aloína podría ser un tratamiento potencial para el CARAS.

Funciones farmacológicas

La aloína, como compuesto bioactivo, tiene una variedad de funciones farmacológicas . Se ha demostrado que tiene propiedades antiinflamatorias, antioxidantes y anticancerígenas. Estas propiedades lo convierten en un compuesto prometedor para el desarrollo de nuevos medicamentos y terapias.

Cultivo in vitro

La aloína se ha utilizado en el cultivo in vitro de Aloe vera . El uso de aloína en el cultivo de tejidos puede ayudar a superar las dificultades inherentes en la propagación de Aloe vera, lo que facilita el cultivo de esta valiosa planta medicinal .

Actividad antiglicación

La aloína se ha estudiado por su actividad antiglicación . La glicación es un proceso que puede conducir a la formación de productos finales de glicación avanzada (AGE), que están implicados en diversas enfermedades como la diabetes y el Alzheimer. Por lo tanto, los compuestos con actividad antiglicación, como la aloína, podrían ser beneficiosos en la prevención y el tratamiento de estas enfermedades.

Mecanismo De Acción

Target of Action

Aloin B has been found to interact with several targets. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 . It also interacts with proteins like Bax, Bcl-2, and caspase-3 . Furthermore, it has been found to inhibit nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Mode of Action

Aloin B interacts with its targets resulting in various changes. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4, which are involved in drug metabolism . It also downregulates the expression of Bcl-2, an anti-apoptotic protein, and upregulates the expression of Bax, a pro-apoptotic protein . This leads to the activation of caspase-3, a key enzyme involved in apoptosis .

Biochemical Pathways

Aloin B affects several biochemical pathways. It has been found to downregulate the MAPK signaling pathway , which plays a crucial role in various cellular functions including cell proliferation, differentiation, and apoptosis. It also inhibits the NF-κB signaling pathway , which is involved in immune and inflammatory responses.

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by factors such as its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion through the kidneys or liver .

Result of Action

Aloin B has been found to have several molecular and cellular effects. It inhibits cell proliferation and induces apoptosis in various cell types . It also reduces inflammation by inhibiting the production of inflammatory factors .

Action Environment

Environmental factors can influence the action of Aloin B. For instance, diet can impact the composition of the gut microbiota, which can in turn affect the metabolism and efficacy of Aloin B . Moreover, the compound’s stability and efficacy can be influenced by factors such as pH and temperature.

Safety and Hazards

Direcciones Futuras

These findings provide direction for a future experimental investigation into the molecular mechanism of aloin in the ameliorates of CARAS . The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of Aloe vera and its main compounds, particularly on bone protection, cancer, and diabetes .

Análisis Bioquímico

Biochemical Properties

Aloin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, aloin has been shown to inhibit the enzyme urease, which catalyzes the hydrolysis of urea to ammonia . This inhibition is crucial in the context of Helicobacter pylori infections, where urease activity contributes to the pathogenesis of peptic ulcers . Aloin also interacts with core amino acids such as lysine, valine, and tyrosine, forming hydrogen bonds that hinder the function of target enzymes .

Cellular Effects

Aloin exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, aloin has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells . Additionally, aloin can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .

Molecular Mechanism

The molecular mechanism of aloin involves several binding interactions with biomolecules. Aloin binds to enzymes and proteins, inhibiting or activating their functions. For instance, aloin inhibits the enzyme urease by binding to its active site, preventing the hydrolysis of urea . Aloin also affects gene expression by modulating transcription factors and signaling pathways involved in cellular responses to stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aloin change over time. Aloin is relatively stable under certain conditions but can degrade when exposed to light and heat . Long-term studies have shown that aloin can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities . The stability and efficacy of aloin can vary depending on the experimental conditions and the formulation used .

Dosage Effects in Animal Models

The effects of aloin vary with different dosages in animal models. At low doses, aloin exhibits beneficial effects such as anti-inflammatory and laxative properties . At high doses, aloin can cause toxic effects, including gastrointestinal irritation and liver damage . Threshold effects have been observed, where the beneficial effects of aloin are maximized at specific dosages, beyond which adverse effects become prominent .

Metabolic Pathways

Aloin is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For example, aloin is metabolized by liver enzymes into various metabolites that are excreted in the urine . Aloin can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Aloin is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and intestines, where it exerts its effects . The distribution of aloin within the body can influence its efficacy and toxicity, depending on the concentration and duration of exposure .

Subcellular Localization

The subcellular localization of aloin affects its activity and function. Aloin can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, aloin can localize to the mitochondria, where it induces apoptosis in cancer cells by disrupting mitochondrial function . The precise localization of aloin within the cell can determine its biological effects and therapeutic potential .

Propiedades

IUPAC Name |

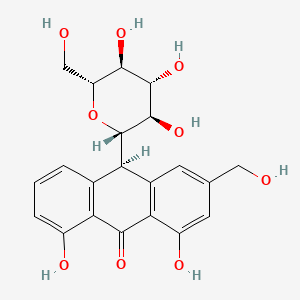

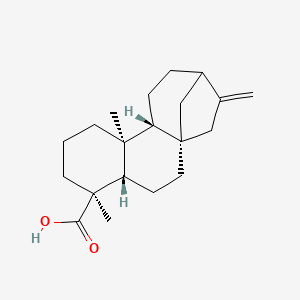

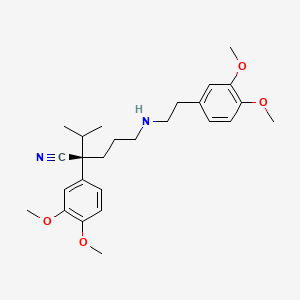

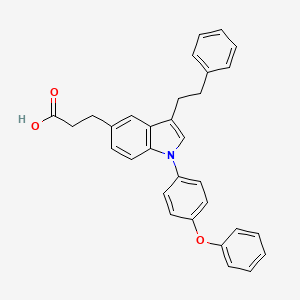

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-WEZNYRQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904581 | |

| Record name | Aloin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28371-16-6 | |

| Record name | Aloin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28371-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

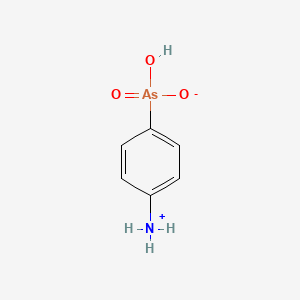

![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)